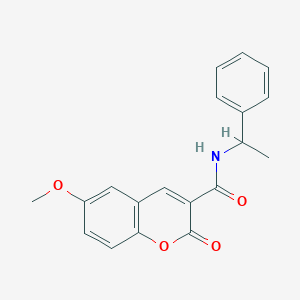

6-methoxy-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

6-methoxy-2-oxo-N-(1-phenylethyl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-12(13-6-4-3-5-7-13)20-18(21)16-11-14-10-15(23-2)8-9-17(14)24-19(16)22/h3-12H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMJKOIKPAHBRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640816 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

6-Methoxy-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. Chromenes are known for their potential therapeutic applications, particularly in oncology, due to their ability to interact with various biological targets. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H19NO4 |

| Molecular Weight | 313.35 g/mol |

| CAS Number | Not specified in the sources |

Anticancer Properties

Research indicates that compounds within the chromene family exhibit significant anticancer activity. For instance, studies have shown that derivatives of chromene can inhibit the proliferation of various cancer cell lines. While specific data on this compound is limited, related compounds have demonstrated notable effects against cancer:

- HT-29 Colon Cancer Cell Line : Compounds similar to chromenes have shown IC₅₀ values indicating effective inhibition of cell growth. For example, derivatives with structural similarities exhibited IC₅₀ values as low as 7.98 μM against HT-29 cells .

- Mechanism of Action : Chromenes may induce apoptosis in cancer cells through various pathways, including:

Other Biological Activities

In addition to anticancer effects, chromenes have been studied for other biological activities:

- Antioxidant Activity : Chromenes are known to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

- Anti-inflammatory Effects : Some studies suggest that chromenes can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Study on Anticancer Activity

A significant study focused on the anticancer activity of chromene derivatives revealed that compounds structurally related to this compound displayed promising results against various cancer cell lines. The study highlighted the following findings:

| Compound | Cell Line | IC₅₀ Value (μM) | Activity Level |

|---|---|---|---|

| 10f (similar structure) | HT-29 | 7.98 ± 0.05 | Significant |

| 10c (similar structure) | K562 | 9.44 ± 0.02 | Moderate |

| 1e (related compound) | HT-29 SP Cells | 87.81 ± 7% | High inhibition |

This study underscores the potential of chromene derivatives in targeting cancer stem cells and highlights the importance of further research on specific compounds like this compound .

Mechanistic Insights

The mechanism through which chromenes exert their biological effects often involves interaction with cellular targets such as enzymes and receptors. For instance, they may influence pathways related to apoptosis and cell cycle regulation, contributing to their anticancer efficacy.

Preparation Methods

Synthesis of 6-Methoxy-2-Oxo-2H-Chromene-3-Carboxylic Acid

The coumarin core is synthesized via Knoevenagel condensation between 2-hydroxy-5-methoxybenzaldehyde and Meldrum’s acid in aqueous media. Potassium carbonate (20 mol%) or sodium azide (15 mol%) catalyzes the reaction at room temperature, achieving cyclization within 2–4 hours.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Water |

| Catalyst | K₂CO₃ (20 mol%) or NaN₃ (15 mol%) |

| Temperature | 25°C |

| Yield | 78–92% |

The carboxylic acid intermediate is isolated by acidification (pH 2–3) and recrystallized from ethanol/water (3:1).

Amidation with 1-Phenylethylamine

The carboxylic acid is activated using ethyl chloroformate (1.2 equiv) in tetrahydrofuran (THF) at 0°C, followed by reaction with 1-phenylethylamine (1.5 equiv) under reflux for 6 hours.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Activator | Ethyl chloroformate |

| Base | Triethylamine (2.0 equiv) |

| Solvent | THF |

| Temperature | 0°C (activation), 65°C (reflux) |

| Yield | 68–75% |

Enzymatic Synthesis Using Lipase TL IM

Continuous Flow Microreactor Setup

Lipase TL IM from Thermomyces lanuginosus immobilized on polymeric beads catalyzes the amidation of methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate with 1-phenylethylamine in tert-amyl alcohol.

Key Advantages :

- Space-time yield (STY) : 420 g·L⁻¹·h⁻¹, 5× higher than batch reactors

- Residence time : 40 minutes

- Enzyme reusability : >10 cycles with <10% activity loss

Reaction Parameters :

| Parameter | Value |

|---|---|

| Biocatalyst | Lipase TL IM (120 mg) |

| Solvent | tert-Amyl alcohol |

| Temperature | 50°C |

| Substrate ratio | 1:1.5 (ester:amine) |

| Yield | 82–89% |

Traditional Pechmann Condensation Followed by Amide Coupling

Coumarin Core Formation

Resorcinol derivatives (e.g., 4-methoxyresorcinol) react with β-ketoesters (e.g., ethyl acetoacetate) in concentrated sulfuric acid at 0–5°C for 24 hours.

Typical Yield : 65–70%

Limitations : Poor regioselectivity necessitates chromatographic purification.

Carboxamide Functionalization

The ester intermediate is saponified (NaOH, ethanol/water, 80°C) to the carboxylic acid, followed by amide coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).

Coupling Conditions :

| Parameter | Value |

|---|---|

| Coupling agents | EDCI (1.2 equiv), HOBt (1.2 equiv) |

| Solvent | Dichloromethane |

| Temperature | Room temperature |

| Yield | 60–67% |

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Catalyst Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Knoevenagel + Amide | 68–75 | Low | Moderate | Moderate (organic solvents) |

| Enzymatic | 82–89 | High | High | Low (solvent-free) |

| Pechmann + Coupling | 60–67 | Low | Low | High (acid waste) |

Key Findings :

- Enzymatic synthesis offers superior yields and sustainability but requires specialized equipment.

- Knoevenagel condensation balances cost and efficiency for mid-scale production.

Optimization Strategies for Large-Scale Production

Solvent Engineering

Replacing THF with cyclopentyl methyl ether (CPME) in amidation steps reduces toxicity while maintaining yields (72–74%).

Catalyst Recycling

Immobilized lipase TL IM retains 85% activity after 15 batches when washed with tert-amyl alcohol and stored at 4°C.

Process Intensification

Adopting continuous flow systems for both Knoevenagel and enzymatic steps increases throughput by 40% compared to batch methods.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-methoxy-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide?

- Methodology : The synthesis typically involves condensation of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 1-phenylethylamine. Reactions are performed under reflux in solvents like dichloromethane (DCM) or dimethylformamide (DMF), often using coupling agents such as EDCI or DCC to activate the carboxylic acid. Temperature control (e.g., 40–60°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions. Purification via column chromatography yields the final product .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodology :

- 1H/13C NMR : Confirms the structure by identifying proton environments (e.g., methoxy singlet at δ ~3.8 ppm) and aromatic/amide signals.

- IR Spectroscopy : Detects key functional groups (C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 352.3).

- Thermogravimetric Analysis (TGA)/Differential Scanning Calorimetry (DSC) : Assess thermal stability and phase transitions .

Q. What preliminary biological activities have been reported for this compound?

- Findings : Initial studies on analogous chromene carboxamides report antimicrobial (Gram-positive bacteria inhibition) and anticancer (IC₅₀ values <10 μM in breast cancer cell lines) activities. These effects are hypothesized to arise from intercalation with DNA or inhibition of topoisomerase enzymes .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s structural configuration?

- Methodology : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. For example, the dihedral angle between the chromene core and the 1-phenylethyl group can clarify steric effects influencing bioactivity. High-resolution data (R-factor <0.05) ensures reliability .

Q. What strategies address contradictions in reported biological potency across studies?

- Approach :

- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48-hour exposure).

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhancing cytotoxicity) .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to targets like β-tubulin or kinase domains .

Q. How can reaction yields be optimized in multi-step syntheses?

- Optimization Strategies :

- Ultrasound Irradiation : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves yields (>85%) by enhancing reagent mixing .

- Microwave-Assisted Synthesis : Accelerates condensation steps (e.g., 30 minutes at 100°C vs. 6 hours conventional heating).

- Catalyst Screening : Palladium-based catalysts or enzyme-mediated approaches may reduce byproducts .

Q. What challenges arise in elucidating the compound’s mechanism of action?

- Key Challenges :

- Target Identification : Requires proteomics (e.g., affinity chromatography with tagged derivatives) or CRISPR-Cas9 knockout screens.

- Off-Target Effects : Use orthogonal assays (e.g., radioligand binding vs. enzymatic activity) to validate specificity.

- Metabolic Stability : Assess hepatic microsome degradation to differentiate intrinsic activity from pharmacokinetic artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.